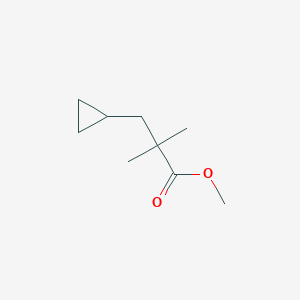
Lobelane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lobelane Hydrochloride is a piperidine alkaloid derived from the plant genus Lobelia, including species such as Lobelia inflata and Lobelia chinensis . It is known for its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors . This compound has been studied for its potential therapeutic applications, including its use in treating respiratory disorders, addiction, and other neurological conditions .
Vorbereitungsmethoden
Lobelane Hydrochloride can be synthesized through various chemical routes. One common method involves the chemical synthesis of lobeline, followed by its conversion to this compound . The synthetic process typically includes steps such as the reduction of lobeline and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Lobelane Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lobelane Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Lobelane Hydrochloride exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . This interaction inhibits nicotine-evoked dopamine release and [3H]nicotine binding . Additionally, this compound promotes the release of dopamine from storage vesicles within the presynaptic terminal by interacting with the vesicular monoamine transporter (VMAT2) . This dual action on dopamine storage and release underlies its potential therapeutic effects in addiction treatment .
Vergleich Mit ähnlichen Verbindungen
Lobelane Hydrochloride is similar to other piperidine alkaloids, such as lobeline and sedamine . it has unique properties that distinguish it from these compounds:
These differences highlight the unique pharmacological profile of this compound and its potential advantages in specific therapeutic applications.
Eigenschaften
Molekularformel |
C22H30ClN |
|---|---|
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+; |
InChI-Schlüssel |
DACHMHAHDFIZEC-WHXBIKBMSA-N |
Isomerische SMILES |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)


![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)





![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)
![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
